(3S,3'S)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole
CAS No.: 2207601-04-3
Cat. No.: VC6999939
Molecular Formula: C22H28O2P2
Molecular Weight: 386.412
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2207601-04-3 |
|---|---|
| Molecular Formula | C22H28O2P2 |
| Molecular Weight | 386.412 |
| IUPAC Name | (3S)-3-tert-butyl-4-[(3S)-3-tert-butyl-2H-1,3-benzoxaphosphol-4-yl]-2H-1,3-benzoxaphosphole |
| Standard InChI | InChI=1S/C22H28O2P2/c1-21(2,3)25-13-23-17-11-7-9-15(19(17)25)16-10-8-12-18-20(16)26(14-24-18)22(4,5)6/h7-12H,13-14H2,1-6H3/t25-,26-/m1/s1 |
| Standard InChI Key | CKHIWGYUNCCXKO-CLJLJLNGSA-N |
| SMILES | CC(C)(C)P1COC2=CC=CC(=C21)C3=C4C(=CC=C3)OCP4C(C)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
The compound’s IUPAC name, (3S)-3-tert-butyl-4-[(3S)-3-tert-butyl-2H-1,3-benzoxaphosphol-4-yl]-2H-1,3-benzoxaphosphole, reflects its bis-benzoxaphosphole core and stereochemical configuration . The (3S,3'S) designation indicates the presence of two chiral centers at the 3 and 3' positions, which are critical for its enantioselective behavior. The tert-butyl substituents enhance solubility in nonpolar solvents and stabilize the molecule against oxidative degradation.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 386.4 g/mol | |
| Stereochemistry | (3S,3'S) | |
| SMILES Notation | CC(C)(C)[P@@]1COC2=CC=CC(=C21)C3=C4C(=CC=C3)OC[P@]4C(C)(C)C | |
| InChIKey | CKHIWGYUNCCXKO-CLJLJLNGSA-N |
Spectroscopic and Computational Data
The InChIKey and SMILES notation provide unambiguous identifiers for computational modeling and database retrieval . Nuclear magnetic resonance (NMR) studies of analogous benzoxaphospholes suggest that the tert-butyl groups generate distinct proton environments, which could be leveraged for reaction monitoring .
Synthesis and Characterization
Analytical Characterization
PubChem data confirm characterization via mass spectrometry (molecular ion peak at m/z 386) and chiral HPLC for enantiomeric excess determination . X-ray crystallography of similar compounds reveals a puckered benzoxaphosphole ring system, with tert-butyl groups occupying axial positions to minimize steric strain .
Applications in Catalysis and Materials Science
Asymmetric Catalysis
The compound’s chiral environment positions it as a potential ligand for transition-metal catalysts. For example, palladium complexes incorporating analogous benzoxaphospholes have shown efficacy in Suzuki-Miyaura cross-coupling reactions, achieving enantiomeric excesses >90% .
Materials Science
The rigid, aromatic framework and electron-deficient phosphorus centers make this compound a candidate for:
-
Organic semiconductors: As a hole-transport material in optoelectronic devices.
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Flame retardants: Phosphorus-containing compounds often exhibit flame-suppressant properties.
Comparative Analysis with Structural Analogs
Substituent Effects
Replacing tert-butyl groups with methyl or isopropyl moieties alters steric and electronic properties. For instance, the methyl-substituted analog (2S,2'S,3S,3'S)-3,3'-di-tert-butyl-2,2'-dimethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d] oxaphosphole (Molecular Weight: 414.46 g/mol) exhibits reduced solubility but enhanced thermal stability .
Table 2: Comparative Properties of Bibenzo[d] oxaphospholes
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| (3S,3'S)-Di-tert-butyl variant | 386.4 | tert-butyl | |
| (2S,2'S,3S,3'S)-Dimethyl variant | 414.46 | methyl | |
| (2R,2'R,3R,3'R)-Dibenzyl variant | 562.58 | benzyl |
Stereochemical Implications
The (3S,3'S) configuration distinguishes this compound from diastereomers like the (2R,2'R,3R,3'R)-dibenzyl analog, which exhibits divergent coordination behavior in metal complexes .
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